molecular formula C11H11NO3 B1599802 2-(7-methoxy-1H-indol-3-yl)acetic Acid CAS No. 850008-37-6

2-(7-methoxy-1H-indol-3-yl)acetic Acid

Cat. No.: B1599802
CAS No.: 850008-37-6
M. Wt: 205.21 g/mol
InChI Key: QAXDOPMLHZGKIR-UHFFFAOYSA-N
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Description

2-(7-methoxy-1H-indol-3-yl)acetic Acid is a useful research compound. Its molecular formula is C11H11NO3 and its molecular weight is 205.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Chemoprotective Agent : A derivative of 2-(7-methoxy-1H-indol-3-yl)acetic Acid, known as MMINA, has been studied for its potential protective effects against organ damage caused by cisplatin, a chemotherapy drug. This research focused on mitigating cisplatin-induced hepatotoxicity, nephrotoxicity, cardiotoxicity, and neurotoxicity in rats. The studies included analyzing various enzymatic and molecular biomarkers, histopathological studies, and molecular docking studies to understand the mechanisms of action of MMINA against cisplatin-induced toxicities​​.

  • Antiviral Activity : Indole derivatives have been reported to possess antiviral properties. For instance, certain derivatives have shown considerable activity against Herpes Simplex virus-1 (HSV-1). Additionally, indole-based spirothiazolidinones demonstrated inhibitory action against yellow fever and Punta Toro virus. These findings highlight the potential of indole derivatives, including those related to this compound, in antiviral research​​.

  • Anti-inflammatory and Analgesic Activities : Indole-based compounds, including derivatives of this compound, have been identified as COX-1 and COX-2 inhibitors, which are significant in managing inflammation and pain. Several studies have shown the effectiveness of these compounds in reducing inflammation and pain in various models. This includes research on indole containing isoxazole derivatives as sPLA2 inhibitory agents and other derivatives showing significant anti-inflammatory and analgesic activities​​.

  • Oxidative Stress and Antioxidants Biomarkers : The effect of indole derivatives on oxidative stress biomarkers has been a subject of research. These studies have explored the impact of these compounds on reducing oxidative stress-induced damage in various organ systems, highlighting their potential as antioxidants​​​​.

Mechanism of Action

Target of Action

The primary target of 2-(7-methoxy-1H-indol-3-yl)acetic Acid is interleukin-2 . Interleukin-2 is a type of cytokine signaling molecule in the immune system. It plays a role in regulating the activities of white blood cells that are responsible for immunity.

Mode of Action

The compound interacts with its target, interleukin-2, leading to a series of biochemical reactionsIt is known that indole derivatives, which include this compound, bind with high affinity to multiple receptors .

Biochemical Pathways

Indole derivatives are known to play a significant role in cell biology . They are involved in the treatment of various disorders in the human body, including cancer cells and microbes .

Result of Action

The molecular and cellular effects of the compound’s action are diverse, given the wide range of biological activities of indole derivatives . These can include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of the compound. Factors such as temperature, pH, and the presence of other molecules can affect how the compound interacts with its target and its overall effectiveness. For instance, thermal decomposition can lead to the release of irritating gases and vapors .

Properties

IUPAC Name

2-(7-methoxy-1H-indol-3-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO3/c1-15-9-4-2-3-8-7(5-10(13)14)6-12-11(8)9/h2-4,6,12H,5H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAXDOPMLHZGKIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1NC=C2CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00471332
Record name 2-(7-methoxy-1H-indol-3-yl)acetic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00471332
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

850008-37-6
Record name 2-(7-methoxy-1H-indol-3-yl)acetic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00471332
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.